molecular formula C10H20N2O4S2 B2515232 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide CAS No. 2034305-00-3

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide

Cat. No.: B2515232
CAS No.: 2034305-00-3
M. Wt: 296.4
InChI Key: QMABLKNXUVXECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)ethanesulfonamide is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the methylsulfonyl and ethanesulfonamide groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic core or the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under various conditions, often requiring catalysts or specific solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide
  • N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide

Uniqueness

Compared to similar compounds, N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide stands out due to its specific functional groups and bicyclic structure. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2/c1-3-18(15,16)11-8-6-9-4-5-10(7-8)12(9)17(2,13)14/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABLKNXUVXECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC2CCC(C1)N2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.